1-Ethyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms. The presence of the ethyl group at the first position of the ring distinguishes this compound from other tetrahydropyridines.
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 1-ethylpyridinium salts using sodium borohydride or lithium aluminum hydride can yield this compound . Another method involves the catalytic hydrogenation of 1-ethylpyridine in the presence of a suitable catalyst such as palladium on carbon . Industrial production methods often employ these catalytic hydrogenation techniques due to their efficiency and scalability .
Chemical Reactions Analysis
1-Ethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction of this compound can lead to the formation of fully saturated piperidine derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Ethyl-1,2,3,6-tetrahydropyridine exerts its effects is primarily through its interaction with biological targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to interact with dopaminergic receptors, influencing neurotransmitter release and uptake . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
1-Ethyl-1,2,3,6-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: This compound is known for its neurotoxic effects and is used in research to model Parkinson’s disease.
1-Benzyl-1,2,3,6-tetrahydropyridine: It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group at the first position of the ring imparts distinct chemical and pharmacological properties compared to other tetrahydropyridine derivatives .
Properties
IUPAC Name |
1-ethyl-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-8-6-4-3-5-7-8/h3-4H,2,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCAAFRALKAXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC=CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289572 | |
Record name | 1-ethyl-3,6-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-40-3 | |
Record name | Pyridine,2,3,6-tetrahydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-ethyl-3,6-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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